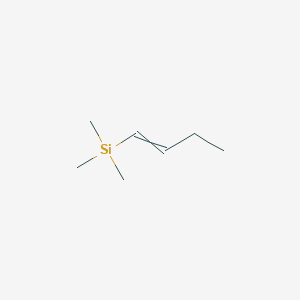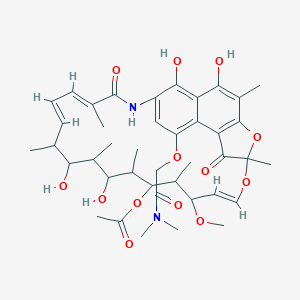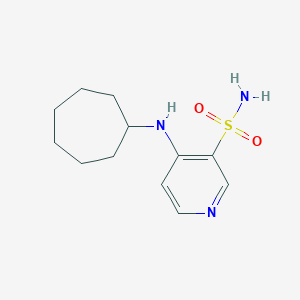
1-Butenyltrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butenyltrimethylsilane (BTMS) is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTMS is a colorless liquid that is soluble in a variety of organic solvents and is widely used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Butenyltrimethylsilane in organic synthesis involves the formation of a carbon-carbon bond through nucleophilic addition. The reaction typically occurs between the 1-Butenyltrimethylsilane and an electrophilic species such as a carbonyl compound or an alkyl halide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Butenyltrimethylsilane. However, studies have shown that it is not toxic to human cells and does not have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Butenyltrimethylsilane in lab experiments is its ability to act as a versatile reagent in organic synthesis. It is also readily available and relatively inexpensive. However, one limitation of using 1-Butenyltrimethylsilane is that it can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Butenyltrimethylsilane. One area of interest is the development of new synthetic methods that utilize 1-Butenyltrimethylsilane as a key reagent. Additionally, there is potential for the use of 1-Butenyltrimethylsilane in the preparation of new functionalized silanes with unique properties. Further studies on the biochemical and physiological effects of 1-Butenyltrimethylsilane could also be conducted to determine its potential applications in the biomedical field.
Synthesemethoden
1-Butenyltrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with 1-butenyllithium in the presence of a catalyst such as copper(I) iodide. This method has been reported to yield high purity 1-Butenyltrimethylsilane with good yields.
Wissenschaftliche Forschungsanwendungen
1-Butenyltrimethylsilane has been widely used in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. It has also been used in the preparation of functionalized silanes and as a reducing agent in the reduction of ketones and aldehydes. Additionally, 1-Butenyltrimethylsilane has been used as a precursor for the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
18291-95-7 |
|---|---|
Molekularformel |
C9H9ClN2 |
Molekulargewicht |
128.29 g/mol |
IUPAC-Name |
but-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
AUKXLNUGPJFWQM-UHFFFAOYSA-N |
SMILES |
CCC=C[Si](C)(C)C |
Kanonische SMILES |
CCC=C[Si](C)(C)C |
Synonyme |
1-Butenyltrimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)



![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)